molecular formula C21H15IN2O2 B3550435 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide

Cat. No.: B3550435
M. Wt: 454.3 g/mol
InChI Key: RPKXAKQWOXWVOH-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This particular compound features a benzoxazole ring fused with a phenyl group, an iodine atom, and a benzamide moiety, making it a unique structure with potential for various applications.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2O2/c1-13-14(21-24-18-10-4-5-12-19(18)26-21)8-6-11-17(13)23-20(25)15-7-2-3-9-16(15)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKXAKQWOXWVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2I)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions. For instance, 2-aminophenol can be reacted with 2-methylbenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzoxazole ring.

    Iodination: The iodination of the benzoxazole derivative can be achieved using iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the iodinated benzoxazole derivative with an appropriate amine or amide under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like thiols, amines, and alkoxides.

    Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form new carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new amine derivative, while oxidation might lead to the formation of a quinone derivative.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities . This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, compounds like this compound can be used in the production of dyes, pigments, and fluorescent materials due to their photophysical properties .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzoxazole ring can interact with nucleic acids and proteins, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

    2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescent properties and use in dye chemistry.

    Benzoxazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    4-(1,3-Benzoxazol-2-yl)aniline: Explored for its antimicrobial and anticancer activities.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can be leveraged for further functionalization through substitution reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide
Reactant of Route 2
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N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide

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